2'-TFA-NH-dG

Oligonucleotide Synthesis Nucleoside Modification Conjugation Chemistry

Standard phosphoramidite synthesis often fails with unprotected 2'-amino groups due to side reactions. 2'-TFA-NH-dG solves this with a TFA protecting group stable to coupling/oxidation but cleaved under routine ammonia deprotection. - **Reactive handle**: Post-synthetic 2'-NH2 for fluorophores, biotin, crosslinkers - **Site-specific**: Internal placement for FRET, footprinting, or dual-labeled probes - **Orthogonal**: Complements 5'/3' terminal modifiers for complex conjugates Ships in amber vials under argon. Certified RNase-free.

Molecular Formula C12H13F3N6O5
Molecular Weight 378.26 g/mol
CAS No. 144089-98-5
Cat. No. B3240582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-TFA-NH-dG
CAS144089-98-5
Molecular FormulaC12H13F3N6O5
Molecular Weight378.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N
InChIInChI=1S/C12H13F3N6O5/c13-12(14,15)10(25)18-4-6(23)3(1-22)26-9(4)21-2-17-5-7(21)19-11(16)20-8(5)24/h2-4,6,9,22-23H,1H2,(H,18,25)(H3,16,19,20,24)/t3-,4-,6-,9-/m1/s1
InChIKeyDWVVZCNIKDWTEY-DXTOWSMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-TFA-NH-dG Overview


2'-TFA-NH-dG (2'-trifluoroacetamido-2'-deoxyguanosine, CAS 144089-98-5) is a modified nucleoside building block used in the solid-phase synthesis of oligonucleotides . It features a trifluoroacetyl (TFA)-protected 2'-amino group on a deoxyguanosine sugar scaffold, with a molecular formula of C12H13F3N6O5 and a molecular weight of 378.26 g/mol . This compound enables the site-specific incorporation of a 2'-amino functionality into DNA or RNA sequences after deprotection, which is valuable for subsequent conjugation and functional studies .

Workflow

Compatible with standard automated oligo synthesis

Selection

TFA-protected 2'-amino group enables site-specific incorporation

Use Context

Supports post-synthetic conjugation and functional studies

Why 2'-TFA-NH-dG Cannot Be Replaced


The trifluoroacetyl (TFA) protection of the 2'-amino group in 2'-TFA-NH-dG is critical for its utility in standard phosphoramidite-based oligonucleotide synthesis . Unlike its unprotected analog, 2'-amino-2'-deoxyguanosine, which would undergo side reactions during automated synthesis, the TFA group is stable under routine coupling and oxidation conditions but can be cleanly removed under standard ammonia deprotection conditions to reveal the reactive 2'-amine for subsequent conjugation [1]. This allows for the precise, site-specific incorporation of a unique chemical handle that is not possible with other common 2'-modifications like 2'-OMe, 2'-MOE, or 2'-F, which are designed to confer nuclease resistance or enhance binding affinity rather than provide a reactive moiety [2].

Unprotected 2'-amino-dG may cause chain branching

The free amine can react during synthesis; TFA protection prevents side reactions.

Alternative protecting groups may require extra steps

Phthaloyl or Fmoc groups often demand non-standard deprotection, adding time and cost.

2'-OMe/MOE/F modifications lack a reactive handle

These modifications enhance nuclease resistance or binding, not amine conjugation.

2'-TFA-NH-dG Comparative Evidence


Reactivity: TFA-Protected vs Unprotected 2'-Amino-dG

Unprotected 2'-amino-2'-deoxyguanosine (2'-amino-dG) is unsuitable for direct use in standard phosphoramidite-based solid-phase synthesis due to the nucleophilic reactivity of the free amine, which would cause chain termination and branching [1]. The TFA protecting group on 2'-TFA-NH-dG completely eliminates this side reactivity during chain assembly. Critically, the TFA group is readily removed under standard ammonia deprotection conditions (e.g., concentrated NH4OH, 55°C, 8-16 hrs), a step already required to cleave the oligonucleotide from the solid support and deprotect standard base-protecting groups. This 'one-pot' deprotection strategy avoids the need for a separate, often harsh and inefficient, post-synthetic deprotection step that would be required for other amine-protecting groups (e.g., phthaloyl or Fmoc) [2].

Reactivity
Class-level inference
Target: Stable during chain assembly; TFA removed under standard ammonia deprotection. Comparator: Unprotected amine incompatible; alternative protecting groups need dedicated steps.
Supports standard synthesis workflow fit
No quantitative reactivity data provided
Oligonucleotide Synthesis Nucleoside Modification Conjugation Chemistry

Duplex Stability: 2'-Amino vs 2'-OMe and 2'-MOE

The impact of a 2'-amino modification on duplex stability is distinct from other common 2'-modifications. While no direct data is available for 2'-TFA-NH-dG in a duplex context, literature on structurally related 2'-amino-2'-deoxycytidine provides a class-level inference. This data suggests that a 2'-amino group can be destabilizing to a DNA/RNA duplex under physiological pH, a behavior that contrasts sharply with the stabilizing effects of 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) modifications [1][2][3]. The magnitude of destabilization for a 2'-amino group is pH-dependent due to protonation of the amine (pKa ≈ 6.2) [1].

Duplex Stability
Class-level inference
2'-Amino modification: destabilizing (qualitative). Comparators: 2'-OMe ΔTm ≈ +0.5 to +0.7°C; 2'-MOE ΔTm ≈ +1 to +2°C per modification.
Guides selection when duplex stability trade-off is acceptable
No direct data for 2'-TFA-NH-dG; class inference from 2'-amino-dC
Antisense Oligonucleotides siRNA Thermodynamic Stability

Nuclease Resistance: 2'-Amino vs 2'-OMe and 2'-MOE

A primary driver for incorporating 2'-modifications in therapeutic oligonucleotides is enhanced nuclease resistance. Well-characterized modifications like 2'-OMe and 2'-MOE are known to confer significant resistance to exo- and endonucleases, increasing the oligonucleotide's half-life in biological fluids [1][2]. While direct data for 2'-TFA-NH-dG is absent, the class of 2'-amino modifications is generally not recognized for providing substantial nuclease resistance comparable to 2'-alkyl modifications. The primary utility of the 2'-amino group lies in its chemical reactivity, not in conferring metabolic stability [3].

Nuclease Resistance
Class-level inference
2'-Amino: no significant nuclease resistance reported. Comparators: 2'-OMe and 2'-MOE confer high resistance.
Informs selection for nuclease-sensitive applications
Class-level inference; direct evidence absent
Antisense Oligonucleotides Nuclease Stability In Vivo Applications

2'-TFA-NH-dG Application Scenarios


Internal Labeling for Biophysical Studies

Based on the evidence of its compatibility with standard synthesis and clean deprotection (Section 3, Item 1), the primary application of 2'-TFA-NH-dG is the site-specific introduction of a reactive amine handle *within* an oligonucleotide sequence. This allows for the post-synthetic conjugation of a wide variety of labels (fluorophores, biotin, crosslinkers) at a precise location, which is crucial for FRET, footprinting, and other biophysical analyses where the label's position must be controlled. Unlike 5'- or 3'-end labeling, internal modification offers insights into sequence-specific dynamics and interactions .

Oligonucleotide Conjugates for Delivery & Capture

The 2'-amine, revealed after TFA deprotection, provides a unique and orthogonal conjugation handle that is distinct from the commonly used 5'- or 3'-terminal amino modifiers. This enables the construction of more complex oligonucleotide conjugates, such as those with two different functionalities (e.g., a fluorophore at one end and a targeting ligand on a 2'-amino group). This is supported by the evidence of its straightforward deprotection and the class-level understanding of amine reactivity [1].

Probing 2'-Modification Effects on Structure

While not a performance-enhancing modification like 2'-OMe or 2'-MOE, the 2'-amino group offers a unique probe for studying nucleic acid structure. As inferred from class-level evidence (Section 3, Item 2), its incorporation is expected to alter local duplex stability and conformation in a pH-dependent manner. This property can be exploited in fundamental research to investigate the role of the 2'-position in helix geometry, metal ion binding, and protein-nucleic acid recognition [2].

Application
Selection Property
Validation Focus
Internal labeling for biophysical studies
Site-specific 2'-amine conjugation handle
Label positioning and conjugation efficiency
Oligonucleotide conjugates for dual functionality
Orthogonal amine handle for complex constructs
Conjugate integrity and dual-label performance
Probing 2'-modification structural effects
pH-dependent duplex destabilization
Structural probing and protein-nucleic acid recognition

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